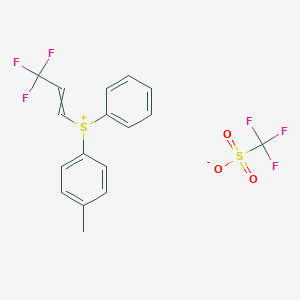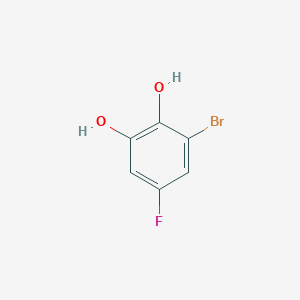
(4-Methylphenyl)-phenyl-(3,3,3-trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylphenyl)-phenyl-(3,3,3-trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate is a complex organic compound that features a sulfanium ion paired with a trifluoromethanesulfonate counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)-phenyl-(3,3,3-trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate typically involves the reaction of (4-Methylphenyl)-phenyl-(3,3,3-trifluoroprop-1-enyl)sulfide with a suitable oxidizing agent to form the sulfanium ion. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The trifluoromethanesulfonate counterion is introduced through a subsequent ion exchange process.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methylphenyl)-phenyl-(3,3,3-trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: The sulfanium ion can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium ion back to the corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Methylphenyl)-phenyl-(3,3,3-trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate can be used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as its ability to modulate enzyme activity or interact with specific molecular targets.
Industry
In industry, this compound may find applications in the development of new materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of (4-Methylphenyl)-phenyl-(3,3,3-trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfanium ion can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target molecule and influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other sulfanium salts and trifluoromethanesulfonate derivatives. Examples include:
- (4-Methylphenyl)-phenylsulfanium;trifluoromethanesulfonate
- (3,3,3-Trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate
Uniqueness
(4-Methylphenyl)-phenyl-(3,3,3-trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate is unique due to the presence of both the (4-Methylphenyl)-phenyl and (3,3,3-trifluoroprop-1-enyl) groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C17H14F6O3S2 |
|---|---|
Peso molecular |
444.4 g/mol |
Nombre IUPAC |
(4-methylphenyl)-phenyl-(3,3,3-trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C16H14F3S.CHF3O3S/c1-13-7-9-15(10-8-13)20(12-11-16(17,18)19)14-5-3-2-4-6-14;2-1(3,4)8(5,6)7/h2-12H,1H3;(H,5,6,7)/q+1;/p-1 |
Clave InChI |
SJHJDXWPGOZXHK-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)[S+](C=CC(F)(F)F)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;4-[2-[7-[3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)indol-1-yl]butane-1-sulfonate](/img/structure/B13902494.png)
![(6-Methylimidazo[1,2-a]pyridine-2-carbonyl)-L-tryptophan](/img/structure/B13902505.png)


![2-Azabicyclo[2.2.2]octan-4-amine;dihydrochloride](/img/structure/B13902517.png)



![Ethyl (R)-2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate](/img/structure/B13902545.png)





